molecular formula C17H28N2 B14302909 Piperazine, 1-heptyl-4-phenyl- CAS No. 112898-90-5

Piperazine, 1-heptyl-4-phenyl-

Cat. No.: B14302909
CAS No.: 112898-90-5
M. Wt: 260.4 g/mol
InChI Key: NNCTTWHALHGFSZ-UHFFFAOYSA-N
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Description

Piperazine, 1-heptyl-4-phenyl- is an organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound consists of a six-membered ring containing two nitrogen atoms at opposite positions, with a heptyl group attached to one nitrogen and a phenyl group attached to the other nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-heptyl-4-phenyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-heptyl-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 1-heptyl-4-phenyl- can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or hydrocarbons .

Scientific Research Applications

Piperazine, 1-heptyl-4-phenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-heptyl-4-phenyl- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .

Comparison with Similar Compounds

Piperazine, 1-heptyl-4-phenyl- can be compared with other similar compounds, such as:

The uniqueness of Piperazine, 1-heptyl-4-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

112898-90-5

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-heptyl-4-phenylpiperazine

InChI

InChI=1S/C17H28N2/c1-2-3-4-5-9-12-18-13-15-19(16-14-18)17-10-7-6-8-11-17/h6-8,10-11H,2-5,9,12-16H2,1H3

InChI Key

NNCTTWHALHGFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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